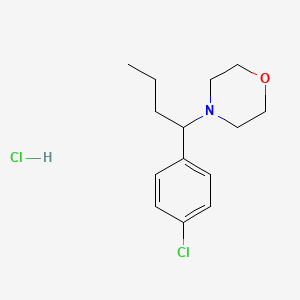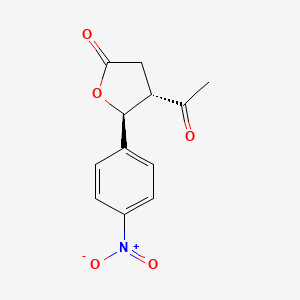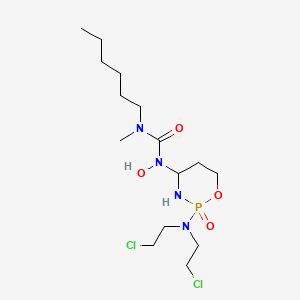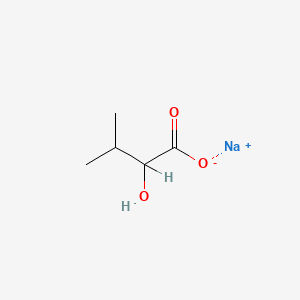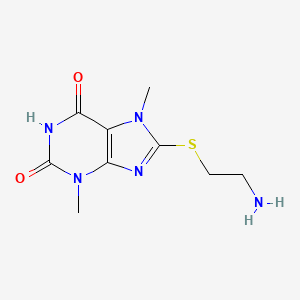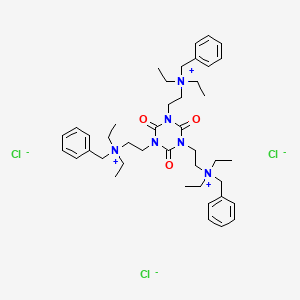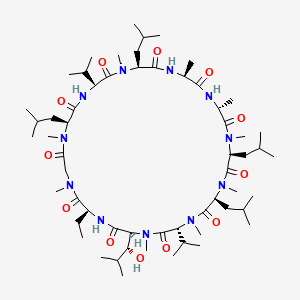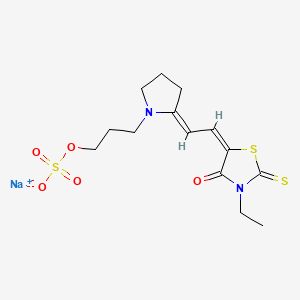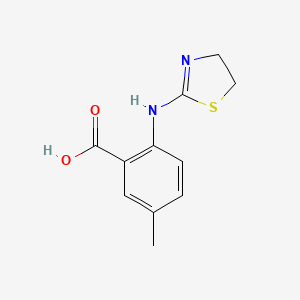
6'-(Diethylamino)-2'-(4-propionylphenylamino)spiro(isobenzofuran-1(3H)-9'(9H)xanthene)-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-(Diethylamino)-2’-(4-propionylphenylamino)spiro(isobenzofuran-1(3H)-9’(9H)xanthene)-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it may have interesting photophysical properties, making it a candidate for research in fluorescence and related areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6’-(Diethylamino)-2’-(4-propionylphenylamino)spiro(isobenzofuran-1(3H)-9’(9H)xanthene)-3-one likely involves multiple steps, including the formation of the spiro structure and the introduction of functional groups such as the diethylamino and propionylphenylamino groups. Typical synthetic routes might involve:
Step 1: Formation of the isobenzofuran core.
Step 2: Introduction of the xanthene moiety.
Step 3: Functionalization with diethylamino and propionylphenylamino groups.
Industrial Production Methods
Industrial production methods would need to be optimized for yield, purity, and cost-effectiveness. This might involve:
Optimization of reaction conditions: Temperature, pressure, solvents, and catalysts.
Purification techniques: Crystallization, chromatography, and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
6’-(Diethylamino)-2’-(4-propionylphenylamino)spiro(isobenzofuran-1(3H)-9’(9H)xanthene)-3-one may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions for these reactions might include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might produce alcohols or amines.
Aplicaciones Científicas De Investigación
6’-(Diethylamino)-2’-(4-propionylphenylamino)spiro(isobenzofuran-1(3H)-9’(9H)xanthene)-3-one could have several scientific research applications, including:
Chemistry: Study of its photophysical properties, potential use as a fluorescent dye.
Biology: Investigation of its interactions with biological molecules, potential use in imaging techniques.
Medicine: Exploration of its therapeutic potential, such as in drug delivery systems.
Industry: Use in the development of new materials, such as sensors or optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 6’-(Diethylamino)-2’-(4-propionylphenylamino)spiro(isobenzofuran-1(3H)-9’(9H)xanthene)-3-one would depend on its specific interactions with molecular targets. Potential pathways might include:
- Binding to specific receptors or enzymes.
- Modulation of cellular signaling pathways.
- Induction of photophysical effects, such as fluorescence.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other spiro compounds or those with similar functional groups, such as:
- Spiro(isobenzofuran-1(3H)-9’(9H)xanthene) derivatives.
- Compounds with diethylamino or propionylphenylamino groups.
Uniqueness
The uniqueness of 6’-(Diethylamino)-2’-(4-propionylphenylamino)spiro(isobenzofuran-1(3H)-9’(9H)xanthene)-3-one might lie in its specific combination of functional groups and its potential photophysical properties, which could make it particularly useful in certain applications.
Propiedades
Número CAS |
81494-19-1 |
|---|---|
Fórmula molecular |
C33H30N2O4 |
Peso molecular |
518.6 g/mol |
Nombre IUPAC |
6'-(diethylamino)-2'-(4-propanoylanilino)spiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C33H30N2O4/c1-4-29(36)21-11-13-22(14-12-21)34-23-15-18-30-28(19-23)33(26-10-8-7-9-25(26)32(37)39-33)27-17-16-24(20-31(27)38-30)35(5-2)6-3/h7-20,34H,4-6H2,1-3H3 |
Clave InChI |
UMZOCYZXADCPOT-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC=C(C=C1)NC2=CC3=C(C=C2)OC4=C(C35C6=CC=CC=C6C(=O)O5)C=CC(=C4)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


